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Compound of Interest

Compound Name: 1,2-Difluoro-4-iodobenzene

Cat. No.: B1299772

An In-depth Technical Guide to 1,2-Difluoro-4-
iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive structural information, physicochemical properties, and key
synthetic and analytical methodologies related to 1,2-Difluoro-4-iodobenzene.

Structural Information and Identifiers

1,2-Difluoro-4-iodobenzene is a halogenated aromatic compound with the chemical formula
CeHsF2l. Its structure consists of a benzene ring substituted with two adjacent fluorine atoms
and an iodine atom at the para position relative to one of the fluorine atoms.

SMILES String:C1=CC(=C(C=C1I)F)F[1]
INChl Key:KSASJELKLBIMSG-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for 1,2-Difluoro-4-iodobenzene is presented in the
table below for easy reference and comparison.
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Property Value Reference
Molecular Weight 239.99 g/mol [1]
CAS Number 64248-58-4 [1]
Appearance Cfear coIorIess. to .pink or
slightly brown liquid
Melting Point 32-35°C
Boiling Point 177-178 °C
Density 1.99 g/mL at 25 °C
Solubility Insoluble in water

Experimental Protocols

1,2-Difluoro-4-iodobenzene is a valuable building block in organic synthesis, particularly in
the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling
reactions.

3.1. Synthesis of 1,2-Difluoro-4-iodobenzene via Sandmeyer-type Reaction

A common synthetic route to 1,2-Difluoro-4-iodobenzene involves a Sandmeyer-type reaction
starting from 3,4-difluoroaniline. This method provides a reliable means to introduce the iodo
group onto the difluorinated benzene ring.

o Step 1: Diazotization of 3,4-Difluoroaniline:

o

Dissolve 3,4-difluoroaniline in a mixture of a suitable acid (e.g., hydrochloric acid or
sulfuric acid) and water.

o

Cool the solution to 0-5 °C in an ice bath.

[¢]

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature
below 5 °C.

[¢]

Stir the mixture for a short period to ensure complete formation of the diazonium salt.
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e Step 2: lodination:

o

In a separate flask, prepare a solution of potassium iodide (Kl) in water.

[¢]

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous
stirring.

[¢]

Nitrogen gas will be evolved, and a dark oil or solid will form.

o

Allow the reaction mixture to warm to room temperature and stir for several hours to
ensure the reaction goes to completion.

o Step 3: Work-up and Purification:

o Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or
dichloromethane).

o Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine,
followed by water and brine.

o Dry the organic layer over an anhydrous drying agent (e.g., MgSOas or Na2S0a).
o Remove the solvent under reduced pressure.

o Purify the crude product by distillation or column chromatography to yield pure 1,2-
Difluoro-4-iodobenzene.

3.2. Application in Suzuki-Miyaura Cross-Coupling Reactions

1,2-Difluoro-4-iodobenzene is an excellent substrate for Suzuki-Miyaura cross-coupling
reactions to form biaryl compounds.

e General Protocol:

o To a reaction vessel, add 1,2-Difluoro-4-iodobenzene (1 equivalent), the desired boronic
acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPhs)as, 2-5
mol%), and a base (e.g., K2COs, Cs2C0s, or KsPOa, 2-3 equivalents).
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o Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene,
dioxane, or DMF) and water.

o Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30
minutes.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the
reaction progress by TLC or GC-MS.

o Upon completion, cool the reaction to room temperature, dilute with water, and extract with
an organic solvent.

o Wash the combined organic layers with water and brine, dry over an anhydrous drying
agent, and concentrate under reduced pressure.

o Purify the crude product by column chromatography.
3.3. Application in Sonogashira Cross-Coupling Reactions

This compound is also frequently used in Sonogashira coupling to synthesize substituted
alkynes.

e General Protocol:

o To a reaction vessel, add 1,2-Difluoro-4-iodobenzene (1 equivalent), the terminal alkyne
(1.2-1.5 equivalents), a palladium catalyst (e.g., PdClz2(PPhs)z, 2-5 mol%), a copper(l) co-
catalyst (e.g., Cul, 5-10 mol%), and a base (e.qg., triethylamine or diisopropylamine).

o Add a suitable solvent (e.g., THF or DMF).
o Degas the mixture with an inert gas.

o Stir the reaction at room temperature or with gentle heating until the starting material is
consumed (monitor by TLC or GC-MS).

o Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the
filtrate.
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o Purify the residue by column chromatography to obtain the desired product.

Analytical Methodologies

Standard analytical techniques are employed to characterize 1,2-Difluoro-4-iodobenzene and
monitor its reactions.

o Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing
the purity of 1,2-Difluoro-4-iodobenzene and for monitoring the progress of reactions in
which it is a reactant. The mass spectrum will show a characteristic molecular ion peak (m/z
= 240) and a fragmentation pattern consistent with its structure.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region,
with chemical shifts and coupling constants influenced by the adjacent fluorine and iodine
atoms.

o 1°F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions
of the fluorine atoms. It will exhibit signals with characteristic chemical shifts and couplings
to both protons and the other fluorine atom.

o 183C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic
carbons, with their chemical shifts and C-F coupling constants providing further structural
confirmation.

Logical Relationships and Workflows

Below is a diagram illustrating the key relationships and workflow for the synthesis and
application of 1,2-Difluoro-4-iodobenzene.
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Caption: Synthetic pathway and key reactions of 1,2-Difluoro-4-iodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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